![molecular formula C11H11FN2O2 B2556849 N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide CAS No. 2411193-69-4](/img/structure/B2556849.png)
N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a carbamoyl group attached to a 2-fluorophenyl ring, which is further connected to a prop-2-enamide moiety. The presence of the fluorine atom and the carbamoyl group imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2-fluorophenyl intermediate:
Attachment of the carbamoyl group: The 2-fluorophenyl intermediate is then reacted with a carbamoylating agent, such as isocyanate, under controlled conditions to form the carbamoyl derivative.
Formation of the prop-2-enamide moiety: The final step involves the reaction of the carbamoyl derivative with an appropriate acrylamide precursor under conditions that promote the formation of the prop-2-enamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the discovery of new drugs or therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
N-[carbamoyl(2-fluorophenyl)methyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[carbamoyl(2-chlorophenyl)methyl]prop-2-enamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical properties and biological activities.
N-[carbamoyl(2-bromophenyl)methyl]prop-2-enamide: The presence of a bromine atom can affect the compound’s reactivity and interactions with biological targets.
N-[carbamoyl(2-methylphenyl)methyl]prop-2-enamide: The methyl group may influence the compound’s solubility and stability.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-[2-amino-1-(2-fluorophenyl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-9(15)14-10(11(13)16)7-5-3-4-6-8(7)12/h2-6,10H,1H2,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTLZUKJGZJRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC=C1F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
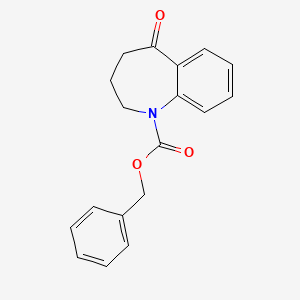
![7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2556767.png)

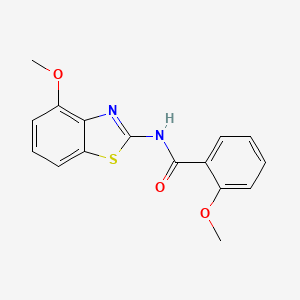
![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)
![ethyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2556774.png)
![N-[(1-cyclopentanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2556781.png)
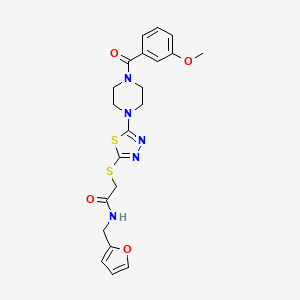
![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)
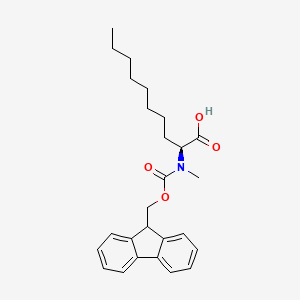
![4-ethoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2556786.png)
![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)
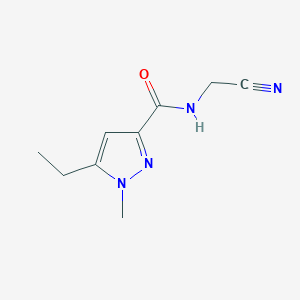
![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)
